

Check Availability & Pricing

# Diallyl Tetrasulfide as a potential therapeutic agent for cardiovascular disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |  |  |
|----------------------|----------------------|-----------|--|--|--|--|
| Compound Name:       | Diallyl Tetrasulfide |           |  |  |  |  |
| Cat. No.:            | B1202575             | Get Quote |  |  |  |  |

# Diallyl Tetrasulfide: Application Notes for Cardiovascular Disease Research

A Promising but Under-Researched Therapeutic Candidate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Diallyl tetrasulfide** (DTS) is an organosulfur compound found in garlic and is recognized for its antioxidant and cytoprotective properties.[1] While its close analog, diallyl trisulfide (DATS), has been more extensively studied for its cardioprotective effects, DTS presents a compelling area for investigation in the context of cardiovascular disease. This document provides an overview of the current, albeit limited, research on DTS and offers detailed protocols and data from studies on the more researched DATS to guide future investigations into the therapeutic potential of **diallyl tetrasulfide**.

Note to Researchers: Direct scientific evidence for the application of **diallyl tetrasulfide** in cardiovascular disease models is currently scarce. The majority of the detailed experimental data and signaling pathways described herein are based on studies of the closely related compound, diallyl trisulfide (DATS). These notes are intended to serve as a foundational guide for adapting existing methodologies to explore the potential of **diallyl tetrasulfide**.



### **Quantitative Data Summary**

Due to the limited research on **diallyl tetrasulfide** in cardiovascular models, the following tables summarize its observed effects in other contexts, primarily from studies on cadmium-induced toxicity. For comparative purposes and to guide future cardiovascular research, a summary of quantitative data for the more extensively studied diallyl trisulfide (DATS) in cardiovascular models is also provided.

Table 1: Quantitative Effects of Diallyl Tetrasulfide (DTS) in Preclinical Models



| Parameter                  | Model System                      | Treatment                 | Key Findings                                              | Reference |
|----------------------------|-----------------------------------|---------------------------|-----------------------------------------------------------|-----------|
| Lipid Peroxidation (LPO)   | Cadmium-<br>exposed rat brain     | 40 mg/kg/day<br>DTS, oral | Significantly<br>diminished LPO<br>levels                 | [2]       |
| Protein<br>Carbonyls       | Cadmium-<br>exposed rat brain     | 40 mg/kg/day<br>DTS, oral | Significantly<br>diminished<br>protein carbonyl<br>levels | [2]       |
| Superoxide Dismutase (SOD) | Cadmium-<br>exposed rat brain     | 40 mg/kg/day<br>DTS, oral | Significantly increased SOD activity                      | [2]       |
| Catalase (CAT)             | Cadmium-<br>exposed rat brain     | 40 mg/kg/day<br>DTS, oral | Significantly increased CAT activity                      | [2]       |
| Reduced Glutathione (GSH)  | Cadmium-<br>exposed rat brain     | 40 mg/kg/day<br>DTS, oral | Significantly increased GSH levels                        | [2]       |
| Lipid<br>Peroxidation      | Cadmium-<br>exposed rat liver     | 40 mg/kg/day<br>DTS, oral | Significantly reduced lipid peroxidation                  | [3]       |
| Antioxidant<br>Defense     | Cadmium-<br>exposed rat liver     | 40 mg/kg/day<br>DTS, oral | Restored levels<br>of antioxidant<br>defense              | [3]       |
| Cell Death                 | Cadmium-<br>exposed Vero<br>cells | 40 μg/ml DTS, in<br>vitro | Effectively<br>blocked cell<br>death                      | [4]       |

Table 2: Summary of Quantitative Data for Diallyl Trisulfide (DATS) in Cardiovascular Models



| Parameter                                                    | Model System                                                        | Treatment              | Key Findings                                  | Reference |
|--------------------------------------------------------------|---------------------------------------------------------------------|------------------------|-----------------------------------------------|-----------|
| Myocardial<br>Infarct Size                                   | Murine model of<br>myocardial<br>ischemia-<br>reperfusion<br>(MI/R) | 200 μg/kg DATS,<br>IV  | Significant<br>reduction in<br>infarct size   | [5]       |
| Cardiac Function (Ejection Fraction & Fractional Shortening) | Murine model of<br>MI/R                                             | 200 μg/kg DATS,<br>IV  | Significant<br>improvement in<br>EF and FS    | [5]       |
| Apoptosis                                                    | High glucose-<br>treated H9c2<br>cardiomyocytes                     | 10 μM DATS             | Marked reduction in caspase-3 activity        | [6]       |
| Cardiac Function                                             | Diabetic rats with ex vivo I/R injury                               | 40 mg/kg DATS,<br>oral | Improved cardiac function recovery            | [7]       |
| Myocardial<br>Apoptosis                                      | Diabetic rats with<br>MI/R injury                                   | 20 mg/kg DATS,<br>oral | Significant reduction in myocardial apoptosis | [8]       |
| ROS Generation                                               | Doxorubicin-<br>treated H9c2<br>cells                               | 10 μM DATS             | Effective<br>mitigation of<br>ROS generation  | [2]       |

## **Signaling Pathways**

The precise signaling pathways modulated by **diallyl tetrasulfide** in the context of cardiovascular health have not yet been elucidated. However, based on the known mechanisms of the related compound DATS, the following pathways are prime candidates for investigation.



## Putative Signaling Pathways for Diallyl Tetrasulfide in Cardioprotection

Research on DATS has identified several key signaling pathways involved in its cardioprotective effects. It is hypothesized that DTS may act through similar mechanisms.

- Nrf2/Antioxidant Response Element (ARE) Pathway: DATS has been shown to activate the
  transcription factor Nrf2, leading to the upregulation of a suite of antioxidant and
  cytoprotective genes.[6] This is a critical defense mechanism against oxidative stress, a key
  contributor to cardiovascular disease.
- PI3K/Akt Pathway: This pathway is central to cell survival and is activated by DATS in cardiomyocytes, protecting them from apoptosis.[2][6]
- AMPK Pathway: DATS has been shown to activate AMPK, a crucial regulator of cellular energy homeostasis, which can protect the heart during ischemia-reperfusion injury.[8]











Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. oncotarget.com [oncotarget.com]
- 2. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]



- 4. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Antioxidant effects of diallyl trisulfide on high glucose-induced apoptosis are mediated by the PI3K/Akt-dependent activation of Nrf2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cardioprotective effects of diallyl trisulfide on diabetic rats with ex vivo induced ischemia/reperfusion injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diallyl trisulfide exerts cardioprotection against myocardial ischemia-reperfusion injury in diabetic state, role of AMPK-mediated AKT/GSK-3β/HIF-1α activation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diallyl Tetrasulfide as a potential therapeutic agent for cardiovascular disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202575#diallyl-tetrasulfide-as-a-potentialtherapeutic-agent-for-cardiovascular-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.